molecular formula C23H29N3O3S B3260297 2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride CAS No. 329216-69-5

2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride

Cat. No.: B3260297
CAS No.: 329216-69-5
M. Wt: 427.6 g/mol
InChI Key: JWFSUEASTFEYFJ-UHFFFAOYSA-N
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Description

This compound is a light yellow to yellow powder or crystals or viscous liquid . It has a CAS Number of 1825392-15-1 and a molecular weight of 544.54 . The IUPAC name is 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethan-1-ol dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28 (12-10-27)25-21-5-1-3-7-23 (21)33-24-8-4-2-6-22 (24)26-25;;/h1-8,29H,9-20H2;2*1H . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a light yellow to yellow powder or crystals or viscous liquid . It has a molecular weight of 544.54 . The storage temperature is room temperature under an inert atmosphere .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

CAS No.

329216-69-5

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C23H29N3O3S/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23/h1-8,27H,9-18H2

InChI Key

JWFSUEASTFEYFJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride
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2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride
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2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride
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2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride
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2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride
Reactant of Route 6
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2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride

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